(3-氟-4-(哌啶-1-羰基)苯基)硼酸

描述

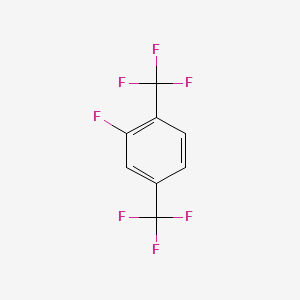

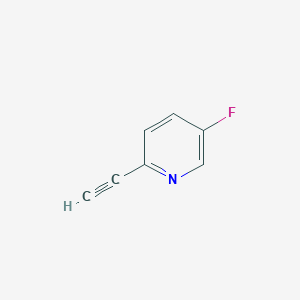

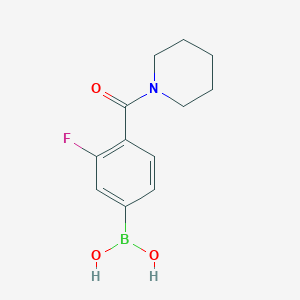

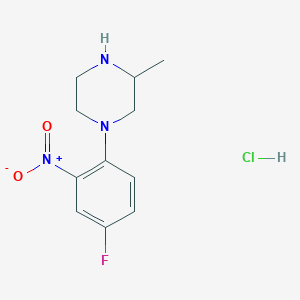

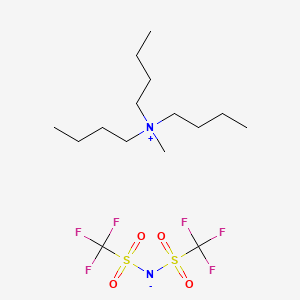

“(3-Fluoro-4-(piperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the IUPAC name 3-fluoro-4-(1-piperidinylcarbonyl)phenylboronic acid . It has a molecular weight of 251.07 and is typically in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15BFNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 . This code provides a standard way to encode the compound’s molecular structure.It is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

科学研究应用

光学调制和糖识别

- 光学调制:该化合物的衍生物用于包裹聚乙二醇的单壁碳纳米管的光学调制,这允许近红外荧光在响应糖结合时猝灭 (Mu 等人,2012).

- 糖识别:它在糖识别中的应用非常重要。苯硼酸 (PBA) 作为重要的结合配体与侧链二醇相结合,使其可用于糖识别,尤其是在生化传感技术中 (Mu 等人,2012).

有机化合物的合成

- 烯烃和苯乙烯衍生物的合成:该化合物的变体用于合成烯烃、苯乙烯和联苯衍生物,这些衍生物用于合成许多天然产物和有机材料 (孙海霞等人,2015).

荧光猝灭研究

- 荧光猝灭:该化合物的衍生物因其在醇中的荧光猝灭特性而被研究,这对于理解各种溶剂中的分子相互作用非常重要 (Geethanjali 等人,2015).

有机合成中的催化

- 催化应用:它的衍生物,特别是那些带有氟取代基的衍生物,由于其路易斯酸性和形成可逆共价相互作用的能力,被用作有机合成中的催化剂 (Gozdalik 等人,2017).

葡萄糖传感材料

- 葡萄糖传感材料的构建:某些衍生物用于构建在体液生理 pH 值下工作的葡萄糖传感材料 (Das 等人,2003).

荧光色离子载体

- 作为荧光色离子载体的开发:哌啶官能化的衍生物已被开发为离子选择性光电极的荧光色离子载体,在去质子化过程中表现出增强的荧光 (Li 等人,2016).

生物成像和传感

- 顺序“开-关-开”荧光探针:该化合物的衍生物已被合成,用作 Fe3+ 和 F- 离子等离子的顺序“开-关-开”型中继荧光探针,在活细胞生物成像中具有应用 (Selvaraj 等人,2019).

作用机制

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a transition metal, such as palladium . The newly formed metal-boron bond then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid, is a key step in various synthetic pathways. It enables the formation of complex organic compounds from simpler precursors . The downstream effects of this reaction depend on the specific context in which it is used.

Pharmacokinetics

Boronic acids are generally known for their stability and environmental benignity . These properties can contribute to the bioavailability of the compound, although specific details would depend on the overall molecular structure and the biological context.

Result of Action

The primary result of the action of 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers . The specific molecular and cellular effects would depend on the compounds being synthesized.

Action Environment

The action of 3-Fluoro-4-(piperidine-1-carbonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a base and a palladium catalyst . The choice of these reagents, as well as the reaction temperature and solvent, can affect the efficiency and selectivity of the reaction . Furthermore, the compound should be stored at 2-8°C to maintain its stability .

属性

IUPAC Name |

[3-fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BFNO3/c14-11-8-9(13(17)18)4-5-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKPNGZOEOPRSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660200 | |

| Record name | [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-10-8 | |

| Record name | [3-Fluoro-4-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(NZ)-N-[(4aS,6S,8aS)-6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene]hydroxylamine](/img/structure/B1437217.png)

![6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B1437230.png)